molecular formula C18H22N2O3S B2925051 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide CAS No. 2034572-13-7

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide

Cat. No. B2925051
CAS RN: 2034572-13-7
M. Wt: 346.45
InChI Key: BFCIZIKZBDYOSI-UHFFFAOYSA-N
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Description

The compound is an amide derivative of furan. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Amides are a type of functional group consisting of a carbonyl group linked to a nitrogen atom. The presence of the furan ring and the amide group suggests that this compound may have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the furan ring and the amide group. Furan is a five-membered aromatic heterocycle, which means it has a ring of five atoms with alternating single and double bonds .


Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The presence of the amide group could alter these properties.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(14-23-16-4-2-1-3-5-16)19-12-17(15-6-9-22-13-15)20-7-10-24-11-8-20/h1-6,9,13,17H,7-8,10-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCIZIKZBDYOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)COC2=CC=CC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-phenoxyacetamide

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